molecular formula C10H9ClFNO B1455050 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one CAS No. 60610-98-2

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Cat. No.: B1455050
CAS No.: 60610-98-2
M. Wt: 213.63 g/mol
InChI Key: BEYHRDFBLQUXIG-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a 2-chloro-6-fluorophenyl group

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Safety and Hazards

The safety information for “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Pyrrolidine compounds, including “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one”, have potential for future research and development in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make these compounds attractive for medicinal chemists .

Biochemical Analysis

Biochemical Properties

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP1A2, which it inhibits . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, this compound has shown binding affinity to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving nuclear hormone receptors such as the retinoic acid-related orphan receptor γ (RORγt) . This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function and potentially leading to therapeutic effects in conditions like autoimmune diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CYP1A2, preventing the enzyme from metabolizing its substrates . Additionally, its binding to receptor proteins can either inhibit or activate these proteins, leading to changes in gene expression and cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and modulation of gene expression observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CYP1A2 without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and adverse impacts on cellular metabolism have been reported . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It inhibits CYP1A2, affecting the metabolic flux of substrates processed by this enzyme. This inhibition can lead to altered levels of metabolites and potential drug-drug interactions . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . Its lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues . This distribution pattern can influence its pharmacokinetics and overall efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by its lipophilic properties and potential targeting signals that direct it to specific cellular compartments . These interactions within the endoplasmic reticulum are critical for its biochemical activity and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-6-fluoroaniline with succinic anhydride, followed by cyclization under acidic conditions to form the pyrrolidinone ring.

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro and fluoro positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated by nucleophilic reagents like sodium iodide (NaI).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Comparison with Similar Compounds

    Pyrrolidin-2-one: The parent compound, lacking the chloro and fluoro substituents.

    2-Chloro-6-fluorophenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness: 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring and the specific chloro and fluoro substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYHRDFBLQUXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743498
Record name 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60610-98-2
Record name 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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